N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide: is a chemical compound with the molecular formula C4H8N4O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols; performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It acts as a ligand in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. It is also employed in the production of dyes and pigments due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .
Comparison with Similar Compounds
- 1H-1,2,4-Triazole-3-sulfonamide
- N-methyl-1H-1,2,4-triazole-5-sulfonamide
- N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide
Comparison: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
29982-63-6 |
---|---|
Molecular Formula |
C4H8N4O2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.